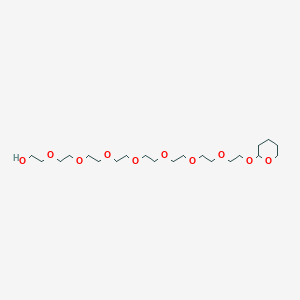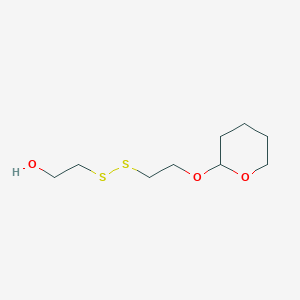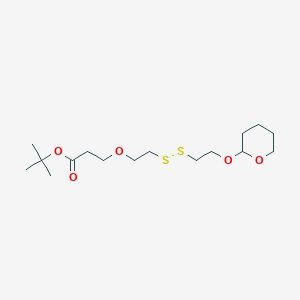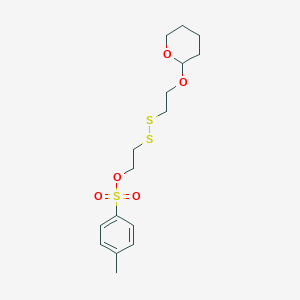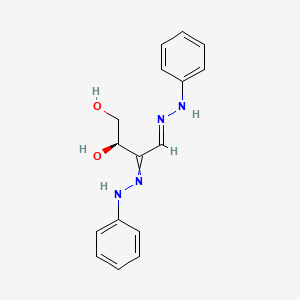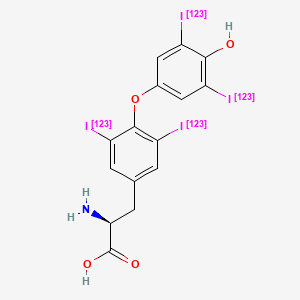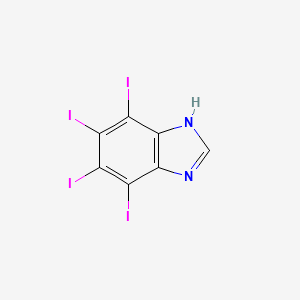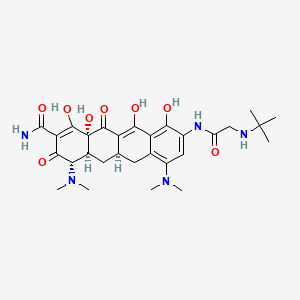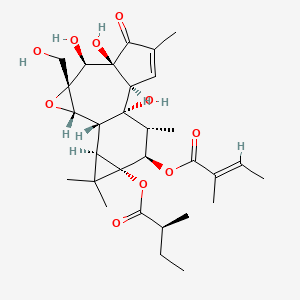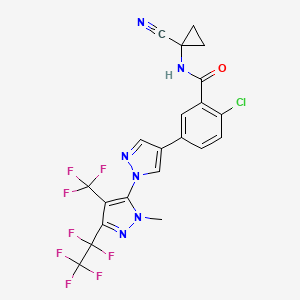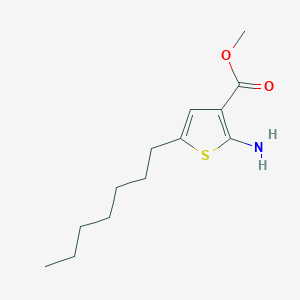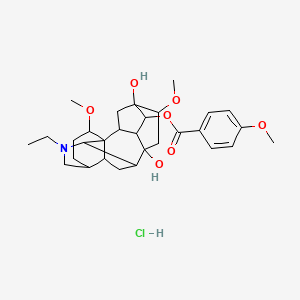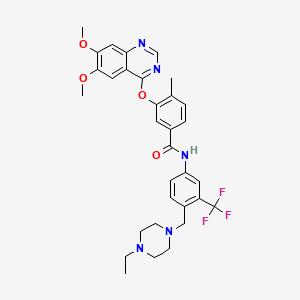![molecular formula C30H35N9O3 B611443 2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate;2-hydroxyethyl(trimethyl)azanium CAS No. 851606-62-7](/img/structure/B611443.png)
2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate;2-hydroxyethyl(trimethyl)azanium
Overview
Description
Totrombopag choline is a small molecule drug that acts as a thrombopoietin receptor agonist. It was initially developed by Ligand Pharmaceuticals, Inc. and is currently in the research and development phase for the treatment of thrombocytopenia . The compound has a molecular formula of C30H35N9O3 and is known for its ability to stimulate the production of platelets by activating the thrombopoietin receptor .
Preparation Methods
Totrombopag choline can be synthesized through various chemical routes. One common method involves the reaction of specific precursor molecules under controlled conditions to form the desired compound. The synthetic process typically includes steps such as condensation, cyclization, and purification to achieve high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Totrombopag choline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Totrombopag choline has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of thrombopoietin receptor activation and platelet production.
Biology: Researchers use it to investigate the biological pathways involved in thrombopoiesis and to develop new therapeutic strategies for treating thrombocytopenia.
Mechanism of Action
Totrombopag choline exerts its effects by binding to and activating the thrombopoietin receptor on the surface of megakaryocytes and their progenitors. This activation stimulates the proliferation and differentiation of these cells, leading to increased platelet production . The molecular targets involved in this process include the signal transducer and activator of transcription (STAT) and Janus kinase (JAK) pathways, which play key roles in cell signaling and growth .
Comparison with Similar Compounds
Totrombopag choline is similar to other thrombopoietin receptor agonists, such as eltrombopag and romiplostim. it has unique properties that distinguish it from these compounds:
Eltrombopag: Like totrombopag choline, eltrombopag is a small molecule thrombopoietin receptor agonist.
Romiplostim: This compound is a peptide-based thrombopoietin receptor agonist, which differs from the small molecule structure of totrombopag choline.
These differences highlight the uniqueness of totrombopag choline and its potential advantages in therapeutic applications.
Properties
CAS No. |
851606-62-7 |
|---|---|
Molecular Formula |
C30H35N9O3 |
Molecular Weight |
569.7 g/mol |
IUPAC Name |
2-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C25H22N8O2.C5H14NO/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24;1-6(2,3)4-5-7/h4-13,30,34H,1-3H3,(H,28,29,31,32);7H,4-5H2,1-3H3/q;+1/p-1 |
InChI Key |
ISTMVSJDMQFEKL-UHFFFAOYSA-M |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=CC=CC(=C3[O-])C4=CC(=CC=C4)C5=NNN=N5)C.C[N+](C)(C)CCO |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3[O-])C4=CC(=CC=C4)C5=NNN=N5)C.C[N+](C)(C)CCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB559448; SB 559448; SB-559448; LGD-4665; LGD4665; LGD 4665; GSK2285921; GSK-2285921; GSK 2285921; C116875; Totrombopag choline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


